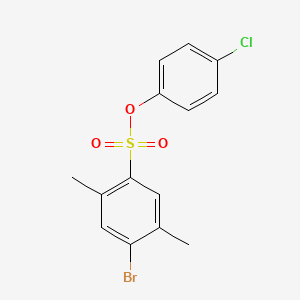

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO3S/c1-9-8-14(10(2)7-13(9)15)20(17,18)19-12-5-3-11(16)4-6-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCABRNAXMKPIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms (chlorine and bromine) can enhance the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

- Molecular Formula : C₈H₇ClO₂S

- Molecular Weight : 239.12 g/mol

- Melting Point : 48–50°C

- Key Features : This sulfonyl chloride derivative shares the 4-chloro and 2,5-dimethyl substitution pattern on the benzene ring but differs in the functional group (–SO₂Cl vs. –SO₃–). Sulfonyl chlorides are highly reactive intermediates, often used to synthesize sulfonamides or sulfonate esters. The methyl groups at the 2- and 5-positions likely introduce steric hindrance, reducing reactivity compared to unsubstituted analogs.

3-(4-Bromophenylsulfinyl)-2,5,6-trimethyl-1-benzofuran

- Molecular Formula : C₁₉H₁₇BrO₂S

- Key Features: This benzofuran derivative contains a sulfinyl (–SO–) group and a 4-bromophenyl substituent . The 2,5,6-trimethyl substitution on the benzofuran ring may enhance steric effects, influencing crystal packing and solubility .

4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₂BrCl₃O₂S

- Key Features : This compound features bromine and chlorine substituents at the 4-, 2-, and 6-positions, creating a highly halogenated structure . The sulfonyl chloride group and electron-withdrawing halogens increase reactivity, making it a potent electrophile. The absence of methyl groups reduces steric hindrance compared to the target compound.

Structural and Electronic Comparisons

Functional Group Reactivity

- Sulfonate Esters (Target Compound) : More stable than sulfonyl chlorides, with lower electrophilicity. Ideal for applications requiring controlled release or hydrolytic stability.

- Sulfonyl Chlorides () : Highly reactive, used in nucleophilic substitutions (e.g., forming sulfonamides).

- Sulfinyl Derivatives () : Intermediate reactivity, with sulfur in a +4 oxidation state, enabling redox-active behavior .

Substituent Effects

- Halogens (Br, Cl) : Bromine (in the target compound) and chlorine (in analogs) are electron-withdrawing, polarizing the aromatic ring and activating it toward electrophilic substitution.

- Methyl Groups : Electron-donating methyl substituents (2- and 5-positions in the target compound) increase steric bulk and may hinder intermolecular interactions, affecting crystallization and melting points .

Data Table: Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Functional Group | Key Substituents |

|---|---|---|---|---|---|

| 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | Not provided | Not provided | Not provided | Sulfonate ester | 4-Br, 2,5-Me, 4-Cl-C₆H₄ |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₇ClO₂S | 239.12 | 48–50 | Sulfonyl chloride | 4-Cl, 2,5-Me |

| 3-(4-Bromophenylsulfinyl)-2,5,6-trimethyl-1-benzofuran | C₁₉H₁₇BrO₂S | 397.31 | Not provided | Sulfinyl | 4-Br-C₆H₄, 2,5,6-Me (benzofuran) |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | C₆H₂BrCl₃O₂S | 326.40 | Not provided | Sulfonyl chloride | 4-Br, 2,6-Cl |

Biological Activity

4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a sulfonate compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2415631-99-9 |

| Molecular Formula | C13H12BrClO3S |

| Molecular Weight | 351.66 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor or modulate receptor activity, influencing cellular pathways. The precise mechanisms are still under investigation, but preliminary studies suggest interactions with:

- Enzymes : Inhibition of specific enzymes related to metabolic pathways.

- Receptors : Binding to receptors that regulate physiological responses.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial efficacy against various strains and reported moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results are summarized in the table below:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate to Strong | |

| Bacillus subtilis | Moderate to Strong | |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for these activities:

Case Studies

- Antibacterial Screening : A study conducted on a series of sulfonamide derivatives, including those similar to the compound , demonstrated strong antibacterial activity against selected strains. The findings highlighted the potential for developing new antibacterial agents based on this chemical scaffold .

- Enzyme Inhibition Studies : Another research effort focused on the synthesis of compounds containing sulfonamide functionalities. It revealed that several derivatives exhibited significant urease inhibitory activity, suggesting therapeutic applications in treating conditions like kidney stones .

Q & A

Q. What are the common synthetic routes for 4-Chlorophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate?

- Methodological Answer: The compound is typically synthesized via sulfonation of 4-bromo-2,5-dimethylphenol followed by reaction with 4-chlorophenyl chloride. Key steps include:

Sulfonation: React 4-bromo-2,5-dimethylphenol with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

Esterification: Treat the intermediate with 4-chlorophenol in the presence of a base (e.g., pyridine) to form the sulfonate ester.

Challenges include controlling regioselectivity and avoiding over-sulfonation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonate-linked protons.

- ¹³C NMR: Signals for sulfonate sulfur-linked carbons (~110–120 ppm) and quaternary carbons on the aromatic rings .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode confirms the molecular ion [M–H]⁻ at m/z 383.94 (calculated for C₁₄H₁₁BrClO₃S) .

Q. What are the key challenges in purifying this sulfonate ester?

- Methodological Answer:

- Impurity Removal: Brominated byproducts (e.g., di-substituted sulfonates) require gradient elution chromatography (e.g., 70:30 hexane/ethyl acetate) .

- Crystallization: Slow evaporation from ethanol/water mixtures yields crystals suitable for X-ray diffraction. Poor solubility in polar solvents may necessitate alternative solvents like DCM/hexane .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this sulfonate in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for sulfonate group substitution. The electron-withdrawing bromo and chloro groups increase electrophilicity at the sulfur center .

- Molecular Electrostatic Potential (MEP): Maps reveal nucleophilic attack sites, showing higher reactivity at the sulfonate oxygen vs. the aromatic ring .

Q. What strategies resolve crystallographic data inconsistencies for structural elucidation using SHELX?

- Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXL refinement parameters include anisotropic displacement for bromine and chlorine atoms .

- Twinned Data: For twinned crystals, employ the TWIN/BASF commands in SHELXL to model dual domains. Validate with R₁ < 5% and wR₂ < 12% .

Q. How do substituents influence the compound’s stability under hydrolytic conditions?

- Methodological Answer:

- Kinetic Studies: Monitor hydrolysis (pH 7.4 buffer, 37°C) via HPLC. The 4-bromo group reduces hydrolysis rate (t₁/₂ = 48 hrs) compared to non-halogenated analogs (t₁/₂ = 12 hrs) due to steric hindrance .

- Degradation Pathways: LC-MS/MS identifies sulfonic acid and 4-chlorophenol as primary degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.